molecular formula C8H8FNO B14850897 1-(4-Fluoro-6-methylpyridin-3-YL)ethanone

1-(4-Fluoro-6-methylpyridin-3-YL)ethanone

Cat. No.: B14850897
M. Wt: 153.15 g/mol
InChI Key: RVGFBKPLHGVVLN-UHFFFAOYSA-N
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Description

1-(4-Fluoro-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom and a methyl group on the pyridine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-6-methylpyridin-3-YL)ethanone typically involves the reaction of 4-fluoro-6-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-6-methylpyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-6-methylpyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The pathways involved may include inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

  • 1-(6-Fluoropyridin-3-yl)ethanone
  • 1-(4-Methylpyridin-3-yl)ethanone
  • 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone

Comparison: 1-(4-Fluoro-6-methylpyridin-3-YL)ethanone is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its electronic properties and steric interactions.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(4-fluoro-6-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3

InChI Key

RVGFBKPLHGVVLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)C)F

Origin of Product

United States

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